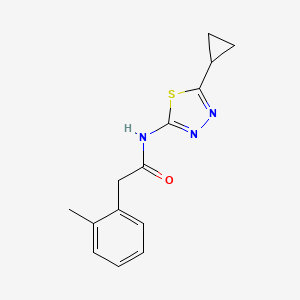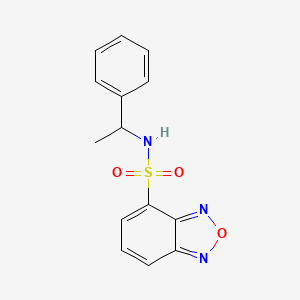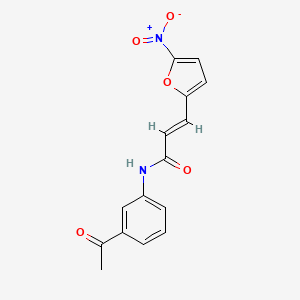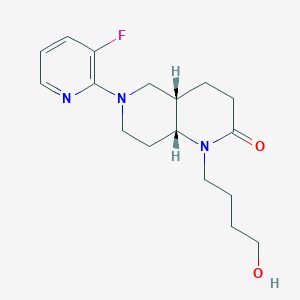
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenyl)acetamide, also known as CT-3, is a synthetic compound that has been of interest to the scientific community due to its potential therapeutic applications. CT-3 belongs to the class of compounds known as thiadiazoles, which have been found to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenyl)acetamide is not fully understood, but it is thought to act on the endocannabinoid system, which plays a role in pain, inflammation, and neurological function. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenyl)acetamide has been found to bind to the CB1 and CB2 receptors, which are part of the endocannabinoid system, and modulate their activity.
Biochemical and Physiological Effects
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenyl)acetamide has been found to exhibit a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenyl)acetamide has been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenyl)acetamide for lab experiments is its synthetic nature, which allows for consistent production and purity. Additionally, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenyl)acetamide has been found to exhibit a range of biological activities, making it a versatile tool for studying pain, inflammation, and neurological function. However, one limitation of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenyl)acetamide is its relatively limited availability, which may make it difficult to obtain for some researchers.
将来の方向性
There are several future directions for research on N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenyl)acetamide may have potential as a novel analgesic and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenyl)acetamide and its potential therapeutic applications.
合成法
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenyl)acetamide involves the reaction of 2-(2-methylphenyl)acetic acid with thiosemicarbazide, followed by cyclization with phosphorus oxychloride to form the thiadiazole ring. The final product is obtained by acetylation of the amine group with acetic anhydride.
科学的研究の応用
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenyl)acetamide has been studied for its potential therapeutic applications in a variety of conditions, including pain, inflammation, and neurological disorders. It has been found to exhibit analgesic and anti-inflammatory effects in preclinical studies. Additionally, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenyl)acetamide has been shown to have neuroprotective properties in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-9-4-2-3-5-11(9)8-12(18)15-14-17-16-13(19-14)10-6-7-10/h2-5,10H,6-8H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISPXALTVHRTOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=NN=C(S2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl 4-propyl 5-{[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5493997.png)

![5-{3-[3-(2-sec-butylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5494011.png)
![N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5494026.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-pyridinyl)acrylonitrile](/img/structure/B5494032.png)
![4-(cyclopropylmethyl)-1-[(5-ethyl-3-thienyl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5494043.png)

![N-cyclopropyl-2-{3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}acetamide dihydrochloride](/img/structure/B5494064.png)


![6-methyl-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5494089.png)
![2-{1-methyl-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-2-yl}ethanol](/img/structure/B5494096.png)

![N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide](/img/structure/B5494110.png)